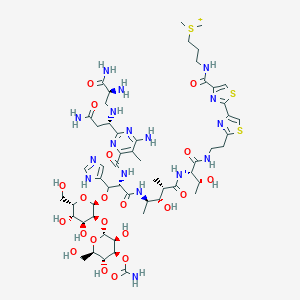
2-乙基-6-甲基-3-羟基吡啶盐酸盐
描述
2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, also known as 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
2-乙基-6-甲基-3-羟基吡啶盐酸盐,也称为依莫昔平盐酸盐(EHC),是一种原始抗氧化剂 . 它具有中和有害自由基的能力,从而防止氧化应激 .
抗缺血药物
EHC 也是一种抗缺血药物 . 它可用于伴随氧化应激和缺血发展疾病的综合治疗,例如缺血性卒中、慢性脑缺血和慢性心力衰竭 .
神经保护活性
EHC 具有明显的神经保护活性 . 它可以保护神经元免受各种因素造成的损害,包括氧化应激和缺血 .
对脂质过氧化作用的调节作用
EHC 对脂质过氧化和线粒体蛋白的氧化修饰具有调节作用 . 在相对较高浓度下,它会导致脂质过氧化产物的短暂积累 .
ABCB1 和 SLCO1B1 的抑制剂
作用机制
Target of Action
The primary targets of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, also known as Emoxypine, are biomembrane lipids and antioxidant enzymes . It interacts with these targets to exert its effects.
Mode of Action
2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride inhibits the oxidation of biomembrane lipids, thereby protecting the cell membranes from oxidative damage . It also increases the activity of antioxidant enzymes, specifically superoxide dismutase, which is responsible for the formation and consumption of lipid peroxides and active oxygen forms .
Biochemical Pathways
The compound affects the biochemical pathways related to lipid peroxidation and oxidative modification of mitochondrial proteins . It causes a transient accumulation of lipid peroxidation products at relatively high concentrations and redistributes free-radical oxidation substrates in favor of proteins . This leads to a gradual restriction of oxidative phosphorylation, a decrease in the affinity of the respiratory chain to ADP, and an impaired intactness of mitochondrial structures .
Pharmacokinetics
The pharmacokinetic properties of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride are such that it has an elimination half-life of 2-2.6 hours . This means that the compound is relatively quickly metabolized and eliminated from the body. The compound can be administered orally or intravenously .
Result of Action
The action of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride results in a number of molecular and cellular effects. These include the inhibition of lipid peroxidation, the increase in the activity of antioxidant enzymes, and the protection of cell membranes from oxidative damage . These effects contribute to the compound’s antioxidant and actoprotector properties .
Action Environment
The action of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride can be influenced by various environmental factors. For instance, the compound’s antioxidant activity can be affected by the presence of reactive oxygen species in the environment . Additionally, the compound’s efficacy and stability can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .
生化分析
Biochemical Properties
2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been shown to have a modulating effect on lipid peroxidation and oxidative modification of mitochondrial proteins . It causes transient accumulation of lipid peroxidation products at relatively high concentrations in the incubation mixture and redistribution of free-radical oxidation substrates in favor of proteins . This compound interacts with the respiratory chain, causing a decrease in affinity to ADP .
Cellular Effects
In cellular processes, 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been found to affect the functional state of rat liver mitochondria in vitro . It influences cell function by causing a gradual restriction of oxidative phosphorylation and an impaired intactness of mitochondrial structures .
Molecular Mechanism
At the molecular level, 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride acts as a restrictor of oxidative phosphorylation and a pro-oxidant . This could result from the manifestation of its prototropic tautomerism .
Temporal Effects in Laboratory Settings
The effects of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride over time in laboratory settings have been studied, particularly its impact on free-radical oxidation and respiration of intact rat liver mitochondria . The compound’s effects on lipid peroxidation and oxidative modification of mitochondrial proteins were observed .
Dosage Effects in Animal Models
In animal models, the antihypoxic activity of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride increased tolerance to asphyxia and hypercapnic hypoxia after intraperitoneal administration . A fourfold reduction in the dosage reduced the resistance to histotoxic hypoxia by 32% .
Transport and Distribution
It is known that the neutral molecule could be anchored in the phospholipid bilayer, affecting the lipid microenvironment of whole proteins .
Subcellular Localization
It has been studied for its effects on mitochondria, suggesting it may localize to these organelles .
属性
IUPAC Name |
2-ethyl-6-methylpyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-3-7-8(10)5-4-6(2)9-7;/h4-5,10H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIXWYHQJZUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2364-75-2 (Parent) | |
| Record name | Emoxipin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80157647 | |
| Record name | Emoxipin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13258-59-8 | |
| Record name | 3-Pyridinol, 2-ethyl-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13258-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emoxipin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emoxipin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMOXYPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1FWZ77AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol](/img/structure/B88216.png)









